An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-methylpyridine (CAS 887582-29-8)
An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-methylpyridine (CAS 887582-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-ethoxy-6-methylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom at the 2-position, an ethoxy group at the 3-position, and a methyl group at the 6-position, offers multiple points for molecular elaboration. The pyridine core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The bromine atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted properties of 2-Bromo-3-ethoxy-6-methylpyridine, its logical synthetic pathway, and its potential applications in drug development, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited publicly available experimental data for this specific compound, this document leverages data from closely related analogs and computational predictions to offer a robust and practical resource for laboratory scientists.
Physicochemical Properties
While experimental data for 2-Bromo-3-ethoxy-6-methylpyridine is not widely published, its fundamental properties can be established, and others can be estimated through comparison with its close structural analog, 2-Bromo-3-methoxy-6-methylpyridine.
| Property | 2-Bromo-3-ethoxy-6-methylpyridine (Target) | 2-Bromo-3-methoxy-6-methylpyridine (Analog)[1][2] |
| CAS Number | 887582-29-8 | 24207-22-5 |
| Molecular Formula | C₈H₁₀BrNO | C₇H₈BrNO |
| Molecular Weight | 216.08 g/mol | 202.05 g/mol |
| Appearance | Not available (likely a liquid or low-melting solid) | White solid |
| Boiling Point | Predicted: ~255-265 °C at 760 mmHg | 244 °C at 760 mmHg |
| Density | Predicted: ~1.4 g/cm³ | ~1.5 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents |
| XLogP3 | Predicted: ~2.7 | 2.2 |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis and Methodology
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-3-ethoxy-6-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Williamson ether synthesis of related substituted pyridines.[3]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-3-hydroxy-6-methylpyridine (1.0 equiv).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration approx. 0.5 M).
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Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or anhydrous potassium carbonate (K₂CO₃, 2.0 equiv), portion-wise over 15 minutes. Causality: A strong base is required to deprotonate the hydroxyl group, forming the nucleophilic alkoxide. NaH ensures complete and irreversible deprotonation, while K₂CO₃ is a milder, easier-to-handle alternative.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide can be observed by the evolution of hydrogen gas if NaH is used.
-
Alkylation: Add the ethylating agent, such as iodoethane or bromoethane (1.5 equiv), dropwise via syringe.
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Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material.
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Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-3-ethoxy-6-methylpyridine.
Spectroscopic Analysis (Predicted)
As experimental spectra are not available, the following data is predicted based on computational models and analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals: two aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of both the ethoxy and the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-5 | ~7.5 - 7.7 | Doublet (d) | ~8.0 |
| Pyridine H-4 | ~7.0 - 7.2 | Doublet (d) | ~8.0 |
| -O-CH₂-CH₃ (Methylene) | ~4.0 - 4.2 | Quartet (q) | ~7.0 |
| Pyridine -CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | N/A |
| -O-CH₂-CH₃ (Methyl) | ~1.3 - 1.5 | Triplet (t) | ~7.0 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display eight signals corresponding to the six carbons of the pyridine ring and the two carbons of the ethoxy group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | ~145 - 150 |
| C-6 (C-CH₃) | ~158 - 162 |
| C-3 (C-O) | ~150 - 155 |
| C-5 | ~138 - 142 |
| C-4 | ~120 - 125 |
| -O-CH₂-CH₃ (Methylene) | ~65 - 70 |
| Pyridine -CH₃ (Methyl) | ~22 - 26 |
| -O-CH₂-CH₃ (Methyl) | ~14 - 16 |
Mass Spectrometry
In a mass spectrum acquired by Electron Ionization (EI), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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[M]⁺: A peak corresponding to the molecular weight with the ⁷⁹Br isotope.
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[M+2]⁺: A peak of nearly equal intensity corresponding to the molecular weight with the ⁸¹Br isotope.
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Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom, the ethoxy group, or a methyl radical.
Reactivity and Applications in Drug Development
The primary utility of 2-Bromo-3-ethoxy-6-methylpyridine in a drug discovery context lies in its role as a versatile intermediate for introducing the 3-ethoxy-6-methyl-2-pyridinyl moiety into a target molecule. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. 2-Bromo-3-ethoxy-6-methylpyridine is an excellent substrate for coupling with a variety of boronic acids and esters to generate biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[4]
Caption: Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction would allow for the coupling of 2-Bromo-3-ethoxy-6-methylpyridine with a wide range of primary and secondary amines, providing access to a diverse array of 2-amino-3-ethoxypyridine derivatives.[5][6][7] These structures are valuable in medicinal chemistry for their hydrogen bonding capabilities and their presence in many biologically active molecules.
Potential Therapeutic Areas
While no specific biological activity has been reported for this compound, the 2-substituted pyridine scaffold is a key component in drugs targeting a range of diseases. By analogy with other substituted pyridines, derivatives of 2-Bromo-3-ethoxy-6-methylpyridine could be explored as:
-
Kinase inhibitors: For applications in oncology.
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CNS-active agents: For neurological disorders.
-
Anti-inflammatory agents.
The ethoxy group, as compared to the more common methoxy group, can offer advantages in terms of metabolic stability and lipophilicity, which are critical parameters in drug design.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Bromo-3-ethoxy-6-methylpyridine. However, based on the SDS of closely related compounds such as 2-bromo-3-methylpyridine and 2-bromo-6-methylpyridine, the following hazards should be anticipated[8][9]:
-
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disclaimer: This safety information is based on analogous compounds and should be used as a preliminary guide. A full risk assessment should be conducted before handling this chemical.
Conclusion
2-Bromo-3-ethoxy-6-methylpyridine (CAS 887582-29-8) is a promising, albeit currently under-documented, building block for chemical synthesis and drug discovery. Its key structural features, particularly the reactive bromine atom, make it an ideal candidate for use in robust and versatile cross-coupling reactions to generate novel compounds of therapeutic interest. While a lack of extensive experimental data necessitates a predictive and comparative approach to its characterization and use, this guide provides a solid foundation of its likely properties, a logical synthetic route, and a clear vision for its application in the synthesis of complex molecules. As this compound becomes more accessible, further experimental validation will undoubtedly solidify its role as a valuable tool for researchers and drug development professionals.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). ACS Publications. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Illinois Urbana-Champaign. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0206952). NP-MRD. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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2-Amino-3-bromo-5-methylpyridine Properties. EPA. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064). NP-MRD. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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2-Bromo-3-methoxy-6-methylpyridine | C7H8BrNO | CID 10965563. PubChem. [Link]
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2-Bromo-3-hydroxy-6-methylpyridine. PMC. [Link]
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2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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